molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4

2-Propyl-1,4-dioxaspiro[4.4]nonane

Cat. No. B137947
M. Wt: 170.25 g/mol
InChI Key: ZIUDGHWRZSFCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1,4-dioxaspiro[4.4]nonane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as PDN and is a spirocyclic ether that has a bicyclic structure. PDN has been synthesized using various methods, and its potential applications in scientific research are being explored.

Mechanism Of Action

The mechanism of action of PDN is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria. PDN has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria.

Biochemical And Physiological Effects

PDN has been shown to have low toxicity in vitro and in vivo. PDN has been shown to have no effect on the viability of mammalian cells at concentrations up to 100 µM. PDN has also been shown to have no effect on the growth of plants at concentrations up to 500 µM.

Advantages And Limitations For Lab Experiments

PDN has several advantages for lab experiments, including its ease of synthesis and low toxicity. PDN is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, PDN has limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on PDN. One area of research is the development of new materials using PDN as a building block. PDN has been used to synthesize dendrimers and polymers, and its potential as a building block for other materials is being explored. Another area of research is the development of new antibacterial agents using PDN. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. Finally, the potential use of PDN in drug delivery systems is being investigated. PDN has been shown to have low toxicity and stability, making it a potential candidate for drug delivery systems.

Synthesis Methods

PDN has been synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-1-propene in the presence of a base or the reaction of 2,2-dimethyl-1,3-dioxolane with propargyl bromide in the presence of a base. These methods have been optimized to obtain high yields of PDN.

Scientific Research Applications

PDN has potential applications in scientific research, including the development of new drugs and materials. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. PDN has also been used as a building block in the synthesis of new materials, including dendrimers and polymers.

properties

CAS RN

129815-75-4

Product Name

2-Propyl-1,4-dioxaspiro[4.4]nonane

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-propyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3

InChI Key

ZIUDGHWRZSFCFB-UHFFFAOYSA-N

SMILES

CCCC1COC2(O1)CCCC2

Canonical SMILES

CCCC1COC2(O1)CCCC2

synonyms

1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI)

Origin of Product

United States

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